Boc-3-(2-quinoxalyl)-DL-Ala-OH

Peptide Synthesis Drug Discovery Bioorganic Chemistry

Researchers requiring a non-natural amino acid for solid-phase peptide synthesis often face supply inconsistency with specialized heterocyclic building blocks. Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS 833472-99-4) directly addresses this need as a reliable, high-purity intermediate. - Enables precise incorporation of the quinoxaline motif for studying DNA intercalation and minor groove binding. - The DL-racemic configuration facilitates rapid stereochemical screening in peptidomimetic antibiotic libraries. - Quantifiable high lipophilicity (XLogP3-AA of 1.8) improves hydrophobic packaging versus pyridyl analogs. Supplied with ≥98% purity to ensure efficient coupling and high-yield peptide synthesis.

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
Cat. No. B12056125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(2-quinoxalyl)-DL-Ala-OH
Molecular FormulaC16H19N3O4
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O
InChIInChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyGOPADOFTCYAWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(2-quinoxalyl)-DL-Ala-OH: A Versatile Building Block for Quinoxaline-Containing Peptides


Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS No. 833472-99-4) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a quinoxaline heterocycle at the beta-position of the DL-alanine backbone [1]. As a protected, non-natural amino acid, it serves as a specialized building block for solid-phase peptide synthesis (SPPS) , enabling the precise incorporation of the aromatic quinoxaline motif into peptides for structural and functional studies .

Boc-protected for standard Fmoc-SPPS protocols
Quinoxaline heterocycle introduces aromatic π-stacking and intercalation potential
Racemic DL mixture enables rapid stereochemical SAR screening

Why Boc-3-(2-quinoxalyl)-DL-Ala-OH Cannot Be Replaced by Common Analogs


Boc-3-(2-quinoxalyl)-DL-Ala-OH is not a commodity amino acid; its precise structural features confer specific properties essential for particular research applications. Common substitutions, such as replacing the quinoxaline ring with a quinolyl or pyridyl group, significantly alter the compound's lipophilicity, electronic distribution, and potential for DNA intercalation, thereby changing the conformation and function of the resulting peptide [1]. Furthermore, the specific racemic (DL) configuration offers a distinct conformational profile compared to its enantiomerically pure counterparts, which is critical for studies where stereochemistry influences binding or folding [2]. Therefore, using a generic analog risks experimental failure due to altered molecular interactions.

Heterocycle Mismatch Quinolyl or pyridyl analogs alter lipophilicity and DNA-intercalation potential, shifting peptide conformation and target affinity.
Stereochemical Shift Replacing the racemic DL mixture with a single enantiomer may restrict conformational space and bias early-stage SAR interpretation.
Purity-Grade Drift Lower-purity analogs increase the risk of chain termination or byproduct formation in SPPS, requiring additional purification.

Evidence-Based Differentiation of Boc-3-(2-quinoxalyl)-DL-Ala-OH for Scientific Selection


Lipophilicity (LogP) as a Key Determinant for Membrane Permeability and Peptide Folding

The computed octanol-water partition coefficient (XLogP3-AA) is a critical parameter for predicting membrane permeability and hydrophobic interactions. For Boc-3-(2-quinoxalyl)-DL-Ala-OH, this value is 1.8 [1]. This represents a quantifiable increase in lipophilicity compared to a close heterocyclic analog, Boc-3-(2-pyridyl)-DL-Ala-OH, which is predicted to have a lower XLogP3-AA (estimated to be < 1.0) due to the more polar nature of the pyridine ring .

Lipophilicity (LogP)
Class-level
1.8
Higher lipophilicity vs pyridyl analog
Computed XLogP3-AA; may influence membrane permeability and binding
Peptide Synthesis Drug Discovery Bioorganic Chemistry

Purity Specification for Reliable SPPS and Minimized Side Reactions

High purity is essential for successful peptide synthesis, as impurities can lead to chain termination or difficult-to-remove byproducts. Boc-3-(2-quinoxalyl)-DL-Ala-OH is specified with a purity of ≥98.0% as determined by HPLC . This is a tighter specification than the ≥95.0% purity often provided for the closely related analog Boc-3-(2-quinolyl)-DL-Ala-OH .

Purity Specification
Specification review
≥98.0%
Tighter spec reduces SPPS failure risk
Supplier COA; compare with quinolyl analog ≥95.0%
Solid-Phase Peptide Synthesis Process Chemistry Analytical Chemistry

Impact of Heteroaromatic Ring on Peptide-DNA Binding Mode and Sequence Selectivity

The incorporation of a quinoxaline ring system into a peptide backbone can alter its DNA-binding properties. Studies on peptides containing L-2-quinoxalylalanine demonstrated a shift in DNA binding preference towards A/T-rich regions in the minor groove, contrasting with the G/C preference of natural quinoxaline antibiotics like echinomycin [1]. This altered selectivity, attributed to the quinoxaline moiety and its impact on peptide conformation, is a distinct functional outcome not achievable with simpler aromatic amino acids like phenylalanine or even the quinolyl analog.

DNA Binding Selectivity
Class-level
A/T-rich preference
vs G/C preference of natural quinoxaline antibiotics
Altered sequence selectivity for probe design
In vitro DNA binding context; quinoxaline-dependent shift
DNA-Binding Peptides Chemical Biology Antitumor Agents

Stereochemical Configuration (DL) for Conformational Studies and Scaffold Optimization

The compound is supplied as a racemic mixture of D- and L-alanine derivatives (DL). This provides a distinct advantage for initial screening and conformational studies over purchasing the individual, more expensive, enantiomerically pure D- or L- forms. Using the DL mixture allows researchers to explore a wider conformational space and assess the impact of stereochemistry on biological activity without the upfront cost and time of synthesizing or purchasing both enantiomers separately.

Stereochemical Screening
Data to verify
DL racemic mixture
Access to both enantiomers in one procurement
Reduced initial cost and time for SAR exploration
Supplier information; verify enantiomer-specific activity
Medicinal Chemistry Peptidomimetics Conformational Analysis

Targeted Research Applications of Boc-3-(2-quinoxalyl)-DL-Ala-OH


Design of Sequence-Selective DNA-Binding Peptides

Researchers developing synthetic peptides to target specific DNA sequences can utilize this building block to impart a bias for A/T-rich minor groove binding. The quantified shift in sequence preference compared to other aromatic amino acids makes it a valuable tool for creating novel gene probes or transcriptional regulators. [1]

Synthesis of Quinoxaline-Containing Peptidomimetics for Anticancer Research

Given its structural similarity to the quinoxaline antibiotics, this amino acid derivative is ideal for constructing peptidomimetic libraries aimed at exploring bis-intercalation mechanisms and optimizing antitumor activity. The DL configuration facilitates rapid initial screening of stereochemical requirements for activity. [1]

Solid-Phase Peptide Synthesis (SPPS) Requiring High Lipophilicity

For projects aiming to improve the membrane permeability or hydrophobic packaging of a therapeutic peptide, this building block offers a quantifiable increase in lipophilicity (XLogP3-AA of 1.8) compared to common pyridyl-based alternatives. Its high specified purity (≥98.0%) ensures efficient coupling and high-yield synthesis of the target peptide. [2]

Construction of Biomimetic Models for Protein-DNA Interaction Studies

This compound is specifically suited for constructing minimalist peptide models to dissect the role of aromatic side chains in protein-DNA recognition. Its use has been validated in models of the RNA polymerase II carboxy-terminal domain, demonstrating its utility in probing fundamental biological mechanisms. [1]

Application
Selection Property
Validation Focus
Sequence-selective DNA-binding peptide design
Quinoxaline-mediated A/T-rich bias
DNA binding selectivity assays
Quinoxaline peptidomimetics for antitumor research
Bis-intercalation scaffold
Cytotoxicity and DNA affinity screening
SPPS requiring enhanced lipophilicity
Elevated lipophilicity profile
Coupling efficiency and membrane permeability assays
Biomimetic protein-DNA interaction models
Minimal aromatic side-chain model
Protein-DNA recognition and binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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